molecular formula C10H11ClO B1396049 1-(4-Chloro-2-methylphenyl)propan-1-one CAS No. 1034980-59-0

1-(4-Chloro-2-methylphenyl)propan-1-one

Cat. No. B1396049
CAS RN: 1034980-59-0
M. Wt: 182.64 g/mol
InChI Key: GZBQXWGNORCIRD-UHFFFAOYSA-N
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Description

“1-(4-Chloro-2-methylphenyl)propan-1-one” is a chemical compound . It is related to synthetic cathinones , which are a type of designer drug .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as gas chromatography–mass spectrometry (GC–MS), liquid chromatography–mass spectrometry (LC–MS), nuclear magnetic resonance (NMR) spectroscopy, infrared and Raman spectroscopy, and X-ray crystallography .

Scientific Research Applications

Spectroscopic Analysis

Compounds with similar structures have been used in crystallography and spectroscopic analysis to determine molecular structures and interactions. This suggests that “1-(4-Chloro-2-methylphenyl)propan-1-one” could potentially be used in structural biology or chemistry research for analyzing molecular conformations .

Pharmaceutical Chemistry

Related compounds have been studied for their role in pharmaceutical chemistry, particularly as inhibitors in drug design. This indicates that “1-(4-Chloro-2-methylphenyl)propan-1-one” might be researched for its inhibitory properties, possibly leading to the development of new therapeutic agents .

Synthesis of Novel Compounds

The related chemical structures have been utilized in the synthesis of new compounds with various applications. Therefore, “1-(4-Chloro-2-methylphenyl)propan-1-one” could serve as a precursor or intermediate in the synthesis of novel organic molecules with potential industrial or research applications .

Safety and Hazards

Cathinones, including possibly “1-(4-Chloro-2-methylphenyl)propan-1-one”, can have various side effects, including effects on the cardiovascular system, coagulation system, nervous system, and gastrointestinal tract .

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBQXWGNORCIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-methylphenyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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